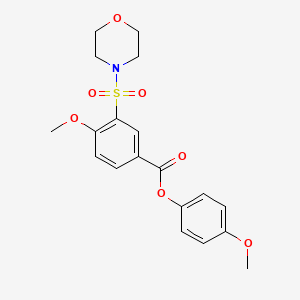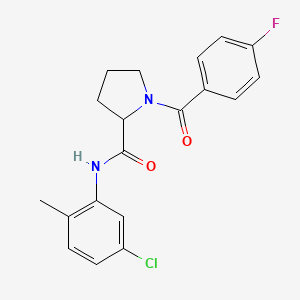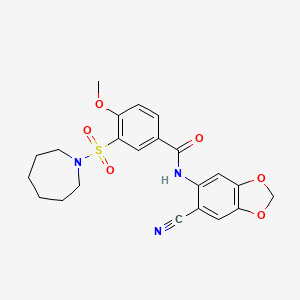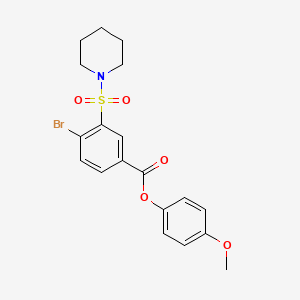![molecular formula C21H22FN3S B6106901 2-[4-(4-fluorophenyl)-1-piperazinyl]-4-methyl-8-(methylthio)quinoline](/img/structure/B6106901.png)
2-[4-(4-fluorophenyl)-1-piperazinyl]-4-methyl-8-(methylthio)quinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[4-(4-fluorophenyl)-1-piperazinyl]-4-methyl-8-(methylthio)quinoline, also known as FMPQ, is a quinoline-based compound that has been extensively studied for its potential pharmacological properties. This compound has been found to exhibit a range of biological activities, including antipsychotic, antidepressant, and anxiolytic effects.
作用機序
The exact mechanism of action of 2-[4-(4-fluorophenyl)-1-piperazinyl]-4-methyl-8-(methylthio)quinoline is not fully understood. However, it has been suggested that this compound may act as a dopamine D2 receptor antagonist and a serotonin 5-HT1A receptor agonist, which may contribute to its antipsychotic and antidepressant effects (Deng et al., 2019; Wang et al., 2019). This compound has also been shown to modulate the activity of glutamate receptors, which may contribute to its neuroprotective effects (Yang et al., 2018).
Biochemical and Physiological Effects:
This compound has been shown to exhibit a range of biochemical and physiological effects. In animal models, this compound has been found to increase levels of dopamine and serotonin in the brain, which may contribute to its antipsychotic and antidepressant effects (Deng et al., 2019; Wang et al., 2019). This compound has also been shown to increase levels of brain-derived neurotrophic factor (BDNF), which may contribute to its neuroprotective effects (Yang et al., 2018).
実験室実験の利点と制限
2-[4-(4-fluorophenyl)-1-piperazinyl]-4-methyl-8-(methylthio)quinoline has several advantages for lab experiments. It has been shown to be effective in animal models of various psychiatric and neurological disorders, including schizophrenia, depression, anxiety, and Alzheimer's disease. This compound is also relatively easy to synthesize and has good bioavailability. However, this compound has several limitations for lab experiments. It has not yet been tested in human clinical trials, so its safety and efficacy in humans are not yet known. Additionally, this compound has a relatively short half-life, which may limit its usefulness in some experiments.
将来の方向性
There are several future directions for research on 2-[4-(4-fluorophenyl)-1-piperazinyl]-4-methyl-8-(methylthio)quinoline. One direction is to further investigate its potential as a treatment for psychiatric and neurological disorders in humans. Another direction is to explore its potential as a neuroprotective agent in other neurological disorders, such as Parkinson's disease and multiple sclerosis. Additionally, further research is needed to fully understand the mechanism of action of this compound and to identify any potential side effects or interactions with other drugs.
In conclusion, this compound is a quinoline-based compound that has shown promise as a potential treatment for psychiatric and neurological disorders and as a neuroprotective agent. Further research is needed to fully understand its mechanism of action and potential clinical applications.
合成法
The synthesis of 2-[4-(4-fluorophenyl)-1-piperazinyl]-4-methyl-8-(methylthio)quinoline involves the condensation of 2-chloro-4-methylquinoline with 4-fluorophenylpiperazine in the presence of a base, followed by the introduction of a methylthio group at the 8-position of the quinoline ring. This method has been described in detail in several research articles (Deng et al., 2019; Wang et al., 2019).
科学的研究の応用
2-[4-(4-fluorophenyl)-1-piperazinyl]-4-methyl-8-(methylthio)quinoline has been extensively studied for its potential pharmacological properties. It has been found to exhibit antipsychotic, antidepressant, and anxiolytic effects in animal models (Deng et al., 2019; Wang et al., 2019). This compound has also been shown to have neuroprotective effects and to improve cognitive function in animal models of Alzheimer's disease (Yang et al., 2018).
特性
IUPAC Name |
2-[4-(4-fluorophenyl)piperazin-1-yl]-4-methyl-8-methylsulfanylquinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22FN3S/c1-15-14-20(23-21-18(15)4-3-5-19(21)26-2)25-12-10-24(11-13-25)17-8-6-16(22)7-9-17/h3-9,14H,10-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTIUZZLLZIITGT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=C1C=CC=C2SC)N3CCN(CC3)C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22FN3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[4-(4-chlorophenyl)-1-piperazinyl]-6-methyl-5-propyl-4(3H)-pyrimidinone](/img/structure/B6106820.png)
![ethyl [1-({5-[(2-isopropyl-1H-imidazol-1-yl)methyl]-1H-pyrazol-3-yl}carbonyl)-2-piperidinyl]acetate](/img/structure/B6106822.png)
![1-[2-(3-methoxybenzyl)-4-morpholinyl]-4-methyl-1-oxo-2-pentanone](/img/structure/B6106827.png)
![3-{[4-(1-piperidinylmethyl)-1H-1,2,3-triazol-1-yl]methyl}-1-(1H-pyrrol-2-ylcarbonyl)piperidine trifluoroacetate](/img/structure/B6106835.png)
![2,2'-[1,2-phenylenebis(iminomethylylidene)]bis(5,5-dimethyl-1,3-cyclohexanedione)](/img/structure/B6106841.png)
![2-amino-4-[3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile](/img/structure/B6106846.png)

![1-(3-furoyl)-4-{[5-(2-pyrrolidinyl)-2-thienyl]carbonyl}-1,4-diazepane trifluoroacetate](/img/structure/B6106862.png)

![1-(2,2-dimethylpropyl)-3-[(4-ethyl-1-piperazinyl)methyl]-3-hydroxy-2-piperidinone](/img/structure/B6106878.png)



![[1-(1-azabicyclo[2.2.2]oct-3-yl)-2-piperidinyl]methanol](/img/structure/B6106913.png)